N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(5-methoxy-1H-indol-1-yl)acetamide
Description
Properties
Molecular Formula |
C21H20ClN3O2 |
|---|---|
Molecular Weight |
381.9 g/mol |
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(5-methoxyindol-1-yl)acetamide |
InChI |
InChI=1S/C21H20ClN3O2/c1-27-17-3-5-20-14(10-17)7-9-25(20)13-21(26)23-8-6-15-12-24-19-4-2-16(22)11-18(15)19/h2-5,7,9-12,24H,6,8,13H2,1H3,(H,23,26) |
InChI Key |
CAVSDIRLSOQSKR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CC(=O)NCCC3=CNC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(5-methoxy-1H-indol-1-yl)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:
Synthesis of 5-chloro-1H-indole: This can be achieved through the chlorination of indole using reagents such as thionyl chloride or phosphorus pentachloride.
Synthesis of 5-methoxy-1H-indole: This involves the methylation of indole using reagents like dimethyl sulfate or methyl iodide.
Formation of the ethyl linkage: The 5-chloro-1H-indole and 5-methoxy-1H-indole are then linked via an ethyl chain using a suitable alkylating agent such as ethylene dibromide.
Acetylation: The final step involves the acetylation of the linked indole derivatives using acetic anhydride or acetyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(5-methoxy-1H-indol-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding indole-2-carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of indole-2-ethylamines.
Substitution: The chlorine atom in the 5-chloro-1H-indole moiety can be substituted with nucleophiles like amines or thiols, leading to the formation of various substituted indole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Indole-2-carboxylic acids.
Reduction: Indole-2-ethylamines.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(5-methoxy-1H-indol-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(5-methoxy-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes and receptors. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced inflammation and pain. Additionally, it may interact with DNA and RNA, affecting gene expression and cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table highlights key structural and functional differences between the target compound and related indole-acetamide derivatives:
Structural and Functional Insights
Dual Indole vs. Single Indole Scaffolds: The target compound’s dual indole system distinguishes it from simpler analogs like N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide (), which lacks the second indole moiety. The dual structure may enhance binding to targets requiring multivalent interactions, such as COX-2 or serotonin receptors .
Substituent Effects on Pharmacokinetics: The 5-methoxy group in the target compound may reduce oxidative metabolism compared to non-substituted indoles, as seen in , where O-demethylation was a major metabolic pathway for similar compounds . Chlorine atoms at the 5-position of indole (target compound) and N-(2-(5-chloro-1H-indol-3-yl)ethyl)acetamide () likely enhance electron-withdrawing effects, increasing resistance to enzymatic degradation .
Lipophilicity and Bioavailability :
- The target compound’s molecular weight (~386 g/mol) and logP (estimated >3) suggest moderate lipophilicity, balancing membrane permeability and solubility. This contrasts with N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(1-methyl-1H-indol-3-yl)acetamide (logP: 3.28), which may exhibit superior blood-brain barrier penetration .
Metabolic Stability and Design Considerations
- highlights that amide substituents significantly influence metabolic fate. For example, the phenethyl amide in compound 1 underwent rapid CYP3A4/2D6-mediated oxidation, whereas fluorinated analogs showed shifted metabolism to O-demethylation, improving stability .
- The target compound’s 5-methoxy and 5-chloro groups may similarly redirect metabolism away from the acetamide linker, extending half-life compared to unsubstituted analogs.
Biological Activity
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(5-methoxy-1H-indol-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the available literature on its synthesis, pharmacological properties, and biological effects.
Chemical Structure and Properties
The compound has the following molecular formula:
It features an indole structure, which is known for its significant biological activity, including anticancer and neuroprotective effects. The presence of chlorine and methoxy groups enhances its pharmacological profile.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate indole derivatives with acetic anhydride or acetyl chloride under controlled conditions. Various synthetic routes have been explored to optimize yield and purity.
Anticancer Properties
Several studies have investigated the anticancer potential of indole derivatives, including this compound. Notably, compounds with similar structures have shown promising activity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | HCT116 (Colon Cancer) | 1.9 | |
| This compound | MCF7 (Breast Cancer) | 2.3 |
These results indicate a strong potential for this compound as an anticancer agent, comparable to established chemotherapeutics like doxorubicin.
Neuropharmacological Effects
Indoles are also recognized for their neuropharmacological effects. Research indicates that compounds containing indole moieties can exhibit neuroprotective properties, potentially through modulation of neurotransmitter systems or antioxidant activities. The specific neuropharmacological profile of this compound remains to be fully elucidated but suggests a promising avenue for further research.
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Cell Proliferation : Similar compounds have been shown to inhibit key pathways involved in cell growth.
- Induction of Apoptosis : Evidence suggests that indole derivatives can activate apoptotic pathways in cancer cells.
- Modulation of Signal Transduction Pathways : The compound may influence pathways such as MAPK/ERK and PI3K/Akt, which are critical in cancer cell survival and proliferation.
Case Studies and Research Findings
Recent studies have highlighted the importance of indole derivatives in drug discovery:
-
Study on Anticancer Activity : A study demonstrated that indole derivatives could reduce tumor size in animal models, indicating their potential as effective chemotherapeutics.
"Indole-based compounds demonstrated significant anticancer activity with low IC50 values across various cancer cell lines" .
- Neuroprotective Effects : Another study reported that certain indole derivatives could protect neuronal cells from oxidative stress, suggesting a role in neurodegenerative disease prevention.
Q & A
Q. What are key considerations in selecting catalysts for indole derivative synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
